

Preclinical Profile of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor

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Compound of Interest

Compound Name: IACS-13909

Cat. No.: B3028516

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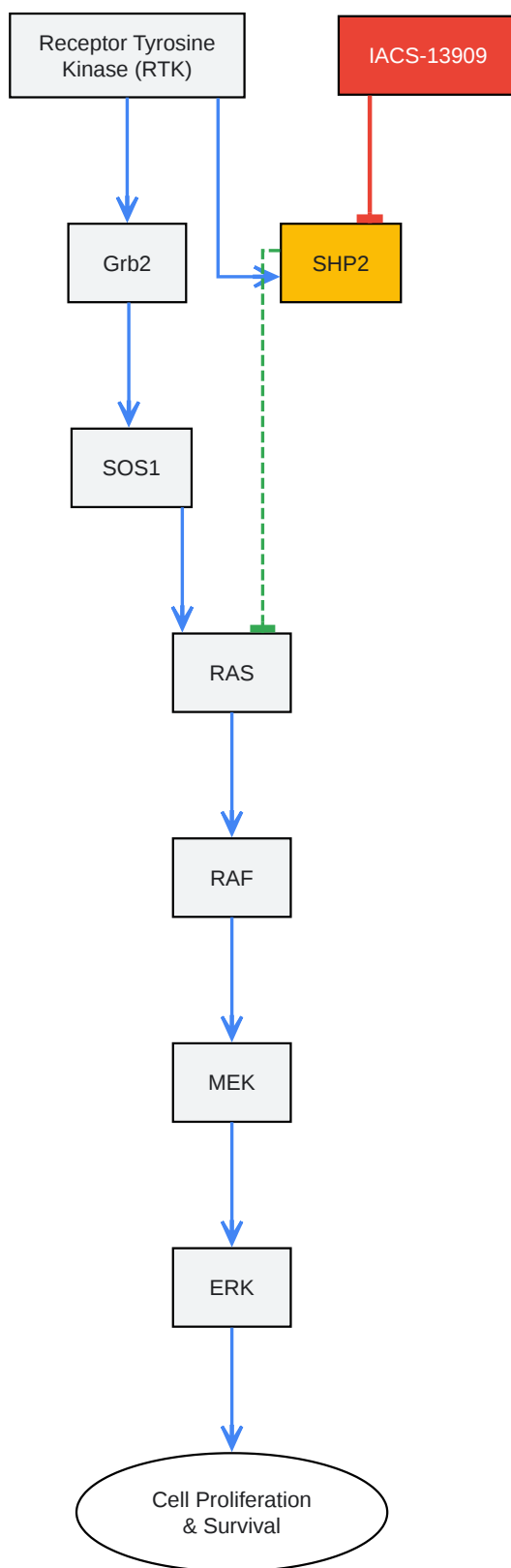
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-13909 is a novel, potent, and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models driven by receptor tyrosine kinase (RTK) signaling. By targeting SHP2, a critical node in the RAS/MAPK signaling pathway, **IACS-13909** effectively suppresses tumor cell proliferation and induces tumor regression in vivo. This technical guide provides a comprehensive overview of the preclinical data for **IACS-13909**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

IACS-13909 is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site.^[1] This binding event locks SHP2 in an inactive conformation, preventing it from dephosphorylating its target proteins and thereby inhibiting downstream signaling through the MAPK pathway.^{[2][3]} This mechanism is crucial for its efficacy in cancers that have developed resistance to upstream inhibitors, such as EGFR inhibitors, through the activation of alternative RTKs.^{[4][5]}



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Caption: **IACS-13909** inhibits the SHP2-mediated activation of the MAPK signaling pathway.

In Vitro Efficacy

Enzymatic Activity

IACS-13909 demonstrates potent and selective inhibition of the full-length human SHP2 protein.^[1] In contrast, it does not inhibit the isolated SHP2 phosphatase domain, confirming its allosteric mechanism of action.^[1]

Parameter	Value	Reference
IC50 (full-length SHP2)	~15.7 nM	^[1] ^[6]
Kd (binding to SHP2)	~32 nM	^[7]
Selectivity	Highly selective for SHP2 over a panel of 22 other phosphatases	^[8]

Cellular Activity

IACS-13909 effectively suppresses the proliferation of various cancer cell lines harboring mutations that activate RTK signaling.

Cell Line	Cancer Type	GI50	Reference
KYSE-520	Esophageal Squamous Cell Carcinoma	~1 μ M	^[9]
NCI-H1975 CS	Non-Small Cell Lung Cancer (Osimertinib-resistant)	~1 μ M	^[9]

In Vivo Efficacy

Subcutaneous Xenograft Models

In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of **IACS-13909** resulted in significant tumor growth inhibition.^[7]^[8]

Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Mice with KYSE-520 xenografts	IACS-13909 (70 mg/kg)	Oral, once daily for 21 days	100%	[7][8]

Orthotopic Leukemia Model

IACS-13909 demonstrated anti-tumor efficacy in an orthotopic mouse model of leukemia using the FLT3-ITD positive MV-4-11 cell line.[2]

Pharmacokinetics

Pharmacokinetic studies of **IACS-13909** have been conducted in multiple species, demonstrating favorable properties for oral administration.[2]

Species	Bioavailability (%F)	Clearance (Cl)	Half-life (t1/2)	Reference
Mice	>70%	Low	≥7 hours	[2]
Rats	>70%	Low	≥7 hours	[2]
Dogs	>70%	Low	≥7 hours	[2]

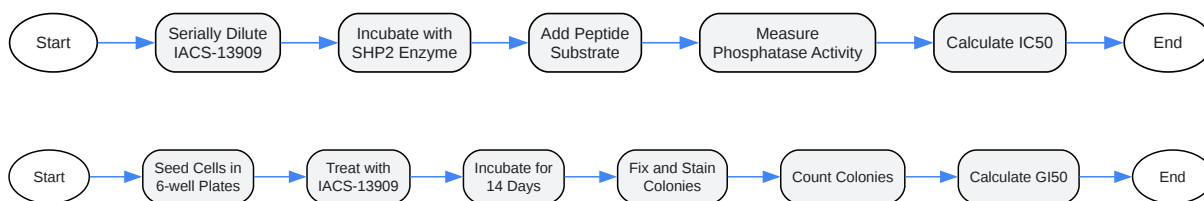
Experimental Protocols

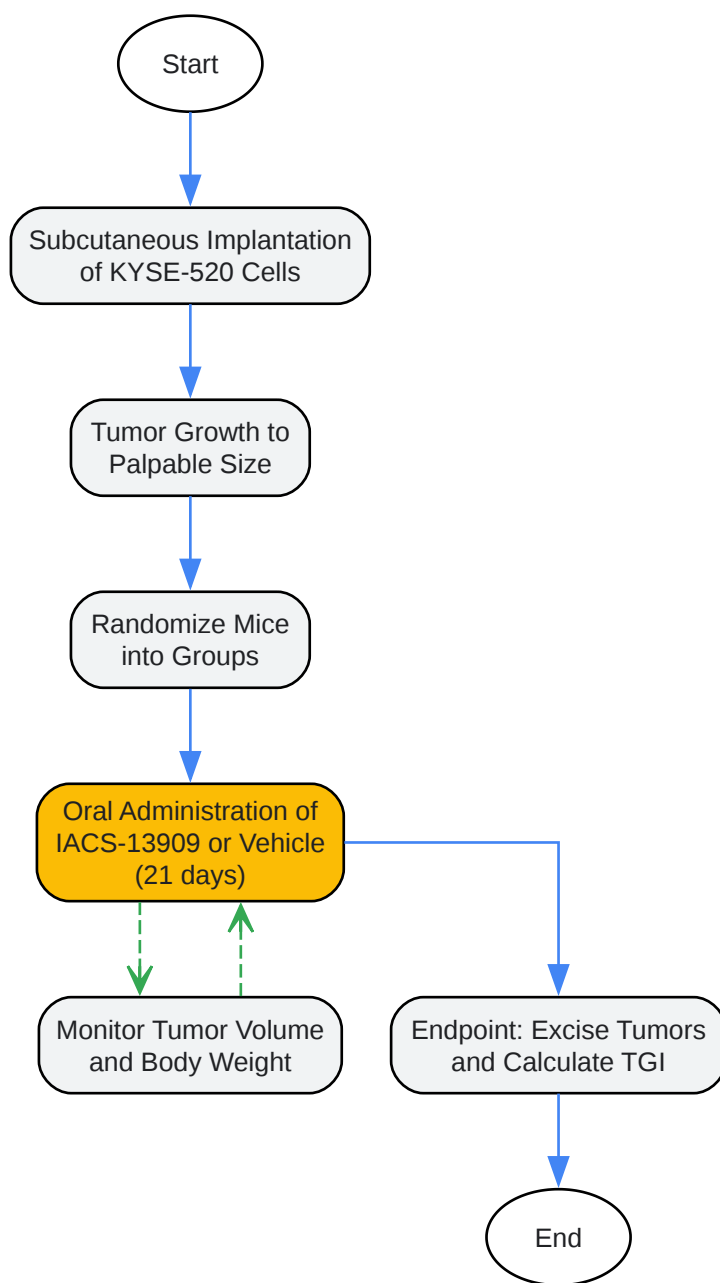
In Vitro SHP2 Enzymatic Assay

This assay measures the ability of **IACS-13909** to inhibit the phosphatase activity of purified, full-length, recombinant human SHP2.

- Reagents: Purified full-length human SHP2, bistyrosylphosphorylated peptide substrate, assay buffer, **IACS-13909**.
- Procedure:
 - IACS-13909** is serially diluted to various concentrations.

- The compound dilutions are incubated with the SHP2 enzyme.
- The reaction is initiated by the addition of the peptide substrate.
- Phosphatase activity is measured by detecting the product of the dephosphorylation reaction.
- IC50 values are calculated from the dose-response curves.^[1]





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